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molecular formula C15H17N3O5 B8478914 (E/Z)-3-O-Methyl Entacapone

(E/Z)-3-O-Methyl Entacapone

Cat. No. B8478914
M. Wt: 319.31 g/mol
InChI Key: MAZRYCCTAIVEQP-UHFFFAOYSA-N
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Patent
US07750177B2

Procedure details

A round-bottom flask under nitrogen atmosphere is loaded with N,N-diethyl-2-cyano-3-(-3-methoxy-4-hydroxy-5-nitrophenyl-)-acrylamide (134 g, 0.421 mol) dissolved in dichloromethane (0.65 l) and triethylamine (128 g, 1.26 mol). The solution is cooled to 0-5° C. and aluminium trichloride (67.4 g, 0.505 mol) is added in portions. After that, the mixture is refluxed for 3-4 hours, until completion of the conversion. The reaction mixture is cooled to 0-5° C., a 20% hydrochloric acid solution (0.5 l) is dropped in the mixture, which is left under stirring at room temperature for 30 minutes. The resulting solid is filtered, washing with water (0.1 l×3), and dried in a static dryer under reduced pressure at 50° C.; 126 g are obtained. Yield: 98%.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
67.4 g
Type
reactant
Reaction Step Three
Quantity
0.5 L
Type
reactant
Reaction Step Four
Quantity
0.65 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:22][CH3:23])[C:4](=[O:21])[C:5]([C:19]#[N:20])=[CH:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([OH:16])=[C:9]([O:17]C)[CH:8]=1)[CH3:2].C(N(CC)CC)C.[Cl-].[Cl-].[Cl-].[Al+3].Cl>ClCCl>[CH2:22]([N:3]([CH2:1][CH3:2])[C:4](=[O:21])[C:5]([C:19]#[N:20])=[CH:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([OH:16])=[C:9]([OH:17])[CH:8]=1)[CH3:23] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
C(C)N(C(C(=CC1=CC(=C(C(=C1)[N+](=O)[O-])O)OC)C#N)=O)CC
Step Two
Name
Quantity
128 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
67.4 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
Quantity
0.5 L
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0.65 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After that, the mixture is refluxed for 3-4 hours, until completion of the conversion
Duration
3.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0-5° C.
WAIT
Type
WAIT
Details
is left
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washing with water (0.1 l×3)
CUSTOM
Type
CUSTOM
Details
dried in a static dryer under reduced pressure at 50° C.
CUSTOM
Type
CUSTOM
Details
126 g are obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)N(C(C(=CC1=CC(=C(C(=C1)[N+](=O)[O-])O)O)C#N)=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07750177B2

Procedure details

A round-bottom flask under nitrogen atmosphere is loaded with N,N-diethyl-2-cyano-3-(-3-methoxy-4-hydroxy-5-nitrophenyl-)-acrylamide (134 g, 0.421 mol) dissolved in dichloromethane (0.65 l) and triethylamine (128 g, 1.26 mol). The solution is cooled to 0-5° C. and aluminium trichloride (67.4 g, 0.505 mol) is added in portions. After that, the mixture is refluxed for 3-4 hours, until completion of the conversion. The reaction mixture is cooled to 0-5° C., a 20% hydrochloric acid solution (0.5 l) is dropped in the mixture, which is left under stirring at room temperature for 30 minutes. The resulting solid is filtered, washing with water (0.1 l×3), and dried in a static dryer under reduced pressure at 50° C.; 126 g are obtained. Yield: 98%.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
67.4 g
Type
reactant
Reaction Step Three
Quantity
0.5 L
Type
reactant
Reaction Step Four
Quantity
0.65 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:22][CH3:23])[C:4](=[O:21])[C:5]([C:19]#[N:20])=[CH:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([OH:16])=[C:9]([O:17]C)[CH:8]=1)[CH3:2].C(N(CC)CC)C.[Cl-].[Cl-].[Cl-].[Al+3].Cl>ClCCl>[CH2:22]([N:3]([CH2:1][CH3:2])[C:4](=[O:21])[C:5]([C:19]#[N:20])=[CH:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([OH:16])=[C:9]([OH:17])[CH:8]=1)[CH3:23] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
C(C)N(C(C(=CC1=CC(=C(C(=C1)[N+](=O)[O-])O)OC)C#N)=O)CC
Step Two
Name
Quantity
128 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
67.4 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
Quantity
0.5 L
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0.65 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After that, the mixture is refluxed for 3-4 hours, until completion of the conversion
Duration
3.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0-5° C.
WAIT
Type
WAIT
Details
is left
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washing with water (0.1 l×3)
CUSTOM
Type
CUSTOM
Details
dried in a static dryer under reduced pressure at 50° C.
CUSTOM
Type
CUSTOM
Details
126 g are obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)N(C(C(=CC1=CC(=C(C(=C1)[N+](=O)[O-])O)O)C#N)=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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